1,N6-Ethenoadenine
Overview
Description
1,N6-Ethenoadenine (εA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and as a DNA modification, it is called an etheno (ε) DNA adduct .
Synthesis Analysis
1,N6-Ethenoadenine can be formed by the reaction of adenine with vinyl chloride or lipid peroxidation products . It can also be produced via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .Molecular Structure Analysis
The molecular structure of 1,N6-Ethenoadenine involves an ethylene bridge that connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring . This structure is a tricyclic derivative of adenine .Chemical Reactions Analysis
The study of the photoenzymes of 1,N6-Ethenoadenine has been facilitated using flavin analogs. The additional electron density on the etheno group of ε FAD supplies better orbital overlap with the flavin S1 state, accelerating charge transfer in that molecule .Scientific Research Applications
Base-Pairing Specificity and Mutagenic Nature
1,N6-Ethenoadenine (εA) has garnered attention due to its fluorescent and mutagenic properties. It exhibits base-pairing specificity with guanine and thymine, potentially leading to misincorporation and mutations in DNA. This understanding is crucial in studying DNA damage and mutagenesis (Sahu et al., 2014).
Synthesis and Chemical Reactions
Innovative methods have been developed for synthesizing 1,N6-ethenoadenines. For example, a metal-free synthesis process utilizing N-iodosuccinimide radical initiation and aerobic aminooxygenation has been effective in producing 1,N6-ethenoadenines in various yields (Yang et al., 2019).
Acidity, Proton Affinity, and Biological Implications
The study of 1,N6-ethenoadenine’s acidity and proton affinity in both gas phase and solution reveals its intrinsic properties and potential biological implications, particularly in how it's excised from DNA by specific enzymes (Liu et al., 2008).
Fluorescence Characteristics
The fluorescence properties of 1,N6-ethenoadenine have been extensively studied, providing insights into its behavior in various pH conditions and its interaction with other molecules. This knowledge is crucial in the context of biological studies and diagnostics (Spencer et al., 1974).
Interaction with DNA Repair Enzymes
1,N6-Ethenoadenine interacts with DNA repair enzymes, such as glycosylases, which are crucial in repairing DNA damage. Understanding these interactions helps in comprehending cellular response to DNA damage (Singer et al., 1992).
Potential in Metal-Mediated DNA Pairing
1,N6-Ethenoadenine can form unique dinuclear Ag(I)-mediated base pairs with thymine in DNA, offering insights into the development of novel DNA structures and their potential applications (Mandal et al., 2017).
Biomarker for DNA Damage
1,N6-Ethenoadenine can serve as a biomarker for DNA damage caused by various factors like vinyl chloride exposure, providing a potential tool for assessing environmental and occupational hazards (Yen et al., 1998).
properties
IUPAC Name |
1H-imidazo[2,1-f]purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXGPIHFKUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160768 | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,N6-Ethenoadenine | |
CAS RN |
13875-63-3 | |
Record name | Ethenoadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,N(6)-Ethenoadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,N6-Ethenoadenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,N(6)-Ethenoadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-ETHENOADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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